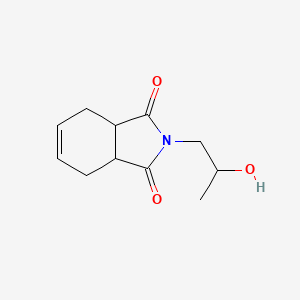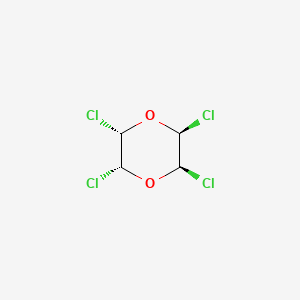
cis-anti-cis-2,3,5,6-Tetrachlorodioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-anti-cis-2,3,5,6-Tetrachlorodioxane: is a chemical compound that belongs to the family of dioxanes, which are heterocyclic organic compounds. This compound is characterized by the presence of four chlorine atoms attached to the dioxane ring, specifically at the 2, 3, 5, and 6 positions. The unique arrangement of these chlorine atoms gives rise to its specific stereochemistry, denoted as cis-anti-cis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-anti-cis-2,3,5,6-Tetrachlorodioxane typically involves the chlorination of dioxane derivatives. One common method is the chlorination of 1,4-dioxane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
化学反应分析
Types of Reactions: cis-anti-cis-2,3,5,6-Tetrachlorodioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated dioxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated dioxane compounds.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated dioxane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide; aqueous or alcoholic conditions.
Major Products Formed:
Oxidation: Chlorinated dioxane derivatives.
Reduction: Less chlorinated dioxane compounds.
Substitution: Hydroxylated dioxane derivatives.
科学研究应用
cis-anti-cis-2,3,5,6-Tetrachlorodioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of chlorinated compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of cis-anti-cis-2,3,5,6-Tetrachlorodioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
cis-1,2-Dichloroethene: A simpler chlorinated compound with cis-trans isomerism.
cis-1,2-Dichlorocyclohexane: Another chlorinated compound with cis-trans isomerism in a cyclic structure.
cis-1,2-Dichloropropene: A chlorinated compound with cis-trans isomerism and an alkene group.
Uniqueness: cis-anti-cis-2,3,5,6-Tetrachlorodioxane is unique due to its specific arrangement of chlorine atoms on the dioxane ring, which imparts distinct stereochemical properties. This unique stereochemistry influences its reactivity and interactions with other molecules, making it a valuable compound for studying stereochemical effects in chemical and biological systems.
属性
CAS 编号 |
50695-44-8 |
|---|---|
分子式 |
C4H4Cl4O2 |
分子量 |
225.9 g/mol |
IUPAC 名称 |
(2R,3S,5S,6R)-2,3,5,6-tetrachloro-1,4-dioxane |
InChI |
InChI=1S/C4H4Cl4O2/c5-1-2(6)10-4(8)3(7)9-1/h1-4H/t1-,2+,3-,4+ |
InChI 键 |
YLVGPWIKMNWIOD-GNSDDBTRSA-N |
手性 SMILES |
[C@H]1([C@@H](O[C@H]([C@H](O1)Cl)Cl)Cl)Cl |
规范 SMILES |
C1(C(OC(C(O1)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


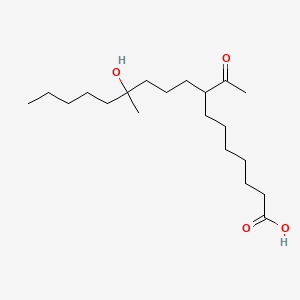
![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)

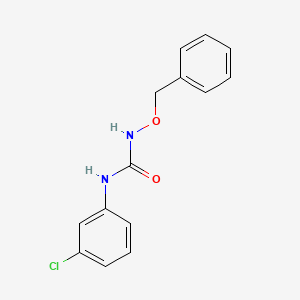
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
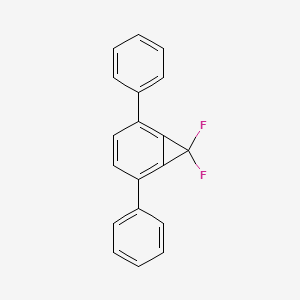

![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
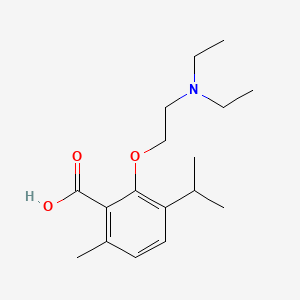
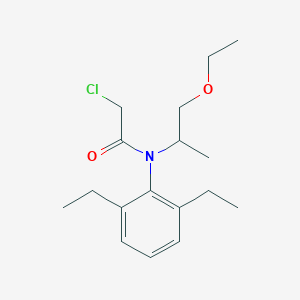
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

